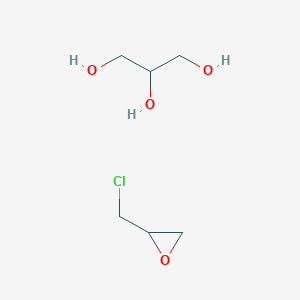
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane typically involves the reaction of glycerol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired polymer . The reaction can be represented as follows:
Glycerol+Epichlorohydrin→1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where glycerol and epichlorohydrin are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to initiate the polymerization process. The resulting polymer is purified and processed to obtain the final product .
化学反应分析
Types of Reactions
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while substitution reactions can yield various functionalized derivatives .
科学研究应用
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
作用机制
The mechanism of action of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane involves its ability to form cross-linked networks through polymerization. The (chloromethyl) group in the polymer can react with various nucleophiles, leading to the formation of strong covalent bonds. This cross-linking ability is crucial in its applications in epoxy resins and adhesives .
相似化合物的比较
Similar Compounds
1,2,3-Propanetriol, polymer with oxirane: Similar in structure but lacks the (chloromethyl) group.
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane and oxirane: Contains both (chloromethyl) and oxirane groups, offering different reactivity.
Uniqueness
This compound is unique due to the presence of the (chloromethyl) group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the production of specialized epoxy resins and functionalized materials .
属性
CAS 编号 |
25038-04-4 |
|---|---|
分子式 |
C6H13ClO4 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C3H5ClO.C3H8O3/c4-1-3-2-5-3;4-1-3(6)2-5/h3H,1-2H2;3-6H,1-2H2 |
InChI 键 |
UQDDVIGJWPTDNJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(C(CO)O)O |
规范 SMILES |
C1C(O1)CCl.C(C(CO)O)O |
相关CAS编号 |
25038-04-4 |
同义词 |
1,2,3-Propanetriol,polymerwith(chloromethyl)oxirane; denacol313; epichlorohydrin-glycerincopolymer; Epichlorohydrin-glycerinecopolymer; epichlorohydrin-glycerinepolymer; epichlorohydrin-glycerinpolymer; epichlorohydrin-glycerolcopolymer; epichlorohydrin-gly |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















